molecular formula C15H17F2NO B2817079 1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one CAS No. 2361817-31-2

1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one

Cat. No.: B2817079
CAS No.: 2361817-31-2
M. Wt: 265.304
InChI Key: OIZLQYVNFQNXMH-UHFFFAOYSA-N
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Description

1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one is a fluorinated chalcone derivative. Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities. The presence of the difluorophenyl and piperidinyl groups in this compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and product isolation would enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The difluorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Epoxides or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials with specific optical properties.

Mechanism of Action

The mechanism of action of 1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one involves its interaction with various molecular targets:

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(2,6-Difluorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one: Another fluorinated chalcone with similar structural features but different biological activities.

    1-(4-{4-[5-(2,6-Difluorophenyl)-4,5-dihydro-1,2-oxazol-3-yl]-1,3-thiazol-2-yl}piperidin-1-yl)-2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]ethanone: A compound with a more complex structure and different applications.

Uniqueness

1-[4-[(2,6-Difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one is unique due to its specific combination of difluorophenyl and piperidinyl groups, which confer enhanced stability and biological activity compared to other similar compounds.

Properties

IUPAC Name

1-[4-[(2,6-difluorophenyl)methyl]piperidin-1-yl]prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17F2NO/c1-2-15(19)18-8-6-11(7-9-18)10-12-13(16)4-3-5-14(12)17/h2-5,11H,1,6-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIZLQYVNFQNXMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(CC1)CC2=C(C=CC=C2F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17F2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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